molecular formula C14H18O4 B7823833 Diallyl 4-cyclohexene-1,2-dicarboxylate CAS No. 7495-85-4

Diallyl 4-cyclohexene-1,2-dicarboxylate

Cat. No.: B7823833
CAS No.: 7495-85-4
M. Wt: 250.29 g/mol
InChI Key: JJSLFARHVQTZQN-UHFFFAOYSA-N
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Description

Diallyl 4-cyclohexene-1,2-dicarboxylate is an organic compound with the molecular formula C14H18O4 It is a diester derived from 4-cyclohexene-1,2-dicarboxylic acid and allyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diallyl 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of 4-cyclohexene-1,2-dicarboxylic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water formed during the reaction is removed by azeotropic distillation to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Diallyl 4-cyclohexene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or diols.

    Reduction: The cyclohexene ring can be hydrogenated to form a cyclohexane ring.

    Substitution: The allyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation and dihydroxylation, respectively.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for hydrogenation.

    Substitution: Nucleophiles such as thiols or amines can react with the allyl groups under basic conditions.

Major Products:

    Epoxides and diols: from oxidation reactions.

    Cyclohexane derivatives: from reduction reactions.

    Substituted allyl derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Diallyl 4-cyclohexene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.

    Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds.

    Industry: It is used in the production of plasticizers, which improve the flexibility and durability of polymers.

Mechanism of Action

The mechanism of action of diallyl 4-cyclohexene-1,2-dicarboxylate in chemical reactions involves the activation of the allyl groups and the cyclohexene ring. The allyl groups can undergo electrophilic addition or nucleophilic substitution, while the cyclohexene ring can participate in cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • Dimethyl 4-cyclohexene-1,2-dicarboxylate
  • Diethyl 4-cyclohexene-1,2-dicarboxylate
  • Diisononyl-cyclohexane-1,2-dicarboxylate

Comparison: Diallyl 4-cyclohexene-1,2-dicarboxylate is unique due to the presence of allyl groups, which provide additional reactivity compared to other esters of 4-cyclohexene-1,2-dicarboxylic acid. This makes it more versatile in synthetic applications, particularly in polymer chemistry and materials science.

Properties

IUPAC Name

bis(prop-2-enyl) cyclohex-4-ene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSLFARHVQTZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1CC=CCC1C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20996451
Record name Diprop-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-85-4
Record name 1,2-Di-2-propen-1-yl 4-cyclohexene-1,2-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7495-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, diallyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallyl 4-cyclohexene-1,2-dicarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407780
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diprop-2-en-1-yl cyclohex-4-ene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20996451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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